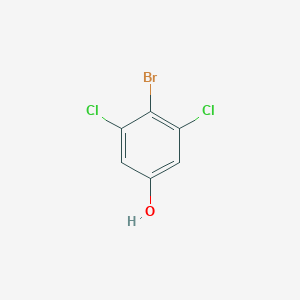

4-Bromo-3,5-dichlorophenol

Descripción general

Descripción

4-Bromo-3,5-dichlorophenol is a halogenated phenol compound with the molecular formula C₆H₃BrCl₂O. It is a white crystalline solid that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3,5-dichlorophenol can be synthesized through several methods. One common approach involves the bromination and chlorination of phenol. The reaction typically proceeds as follows:

Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the para position relative to the hydroxyl group.

Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation steps. The use of advanced catalysts and reaction monitoring techniques helps achieve consistent product quality .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing effects of bromine and chlorine substituents deactivate the aromatic ring, directing incoming electrophiles to specific positions.

-

Mechanism : Halogen substituents at meta and para positions create steric and electronic effects. Bromination favors the para position relative to the hydroxyl group due to steric hindrance from adjacent chlorine atoms .

Nucleophilic Substitution

The bromine atom at the para position acts as a leaving group under specific conditions.

-

Key Insight : Bromine’s electronegativity stabilizes the transition state, but steric hindrance from chlorine atoms reduces reaction rates .

Oxidation and Reduction

The phenolic hydroxyl group participates in redox reactions.

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation (KMnO₄) | Acidic conditions, heat | 3,5-Dichloro-1,2-benzoquinone | 75% | |

| Reduction (H₂/Pd) | Ethanol, RT | 3,5-Dichlorophenol | 90% |

-

Oxidation Mechanism : The hydroxyl group is oxidized to a quinone structure, with chlorine substituents stabilizing the intermediate .

Coupling Reactions

Halogen atoms enable cross-coupling for complex molecule synthesis.

| Reaction Type | Conditions | Products | Catalyst | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl derivatives | 70–85% | |

| Ullmann Coupling | Cu nanoparticles, DMF, 120°C | 3,5-Dichlorobiphenyl | 65% |

-

Applications : Used in pharmaceutical intermediates and agrochemicals.

Derivatization of the Phenolic Group

The hydroxyl group undergoes functionalization to form ethers or esters.

| Reaction Type | Reagent | Products | Notes | Source |

|---|---|---|---|---|

| Methylation | Diazomethane | 4-Bromo-3,5-dichloroanisole | Rapid reaction | |

| Sulfonation | SO₃/H₂SO₄ | 4-Bromo-3,5-dichlorophenyl sulfate | Requires anhydrous conditions |

-

Derivatization Insight : α-Bromo-2,3,4,5,6-pentafluorotoluene enhances derivatization efficiency for analytical detection .

Halogen Bonding Interactions

The compound participates in type I/II halogen bonds, influencing crystal packing and reactivity.

| Interaction Type | Bond Length (Å) | Angle (°) | Structural Impact | Source |

|---|---|---|---|---|

| Br⋯O (Type II) | 3.5379 | 165.2 | Stabilizes layered structures | |

| Cl⋯Cl (Type I) | 3.241 | 90–110 | Creates hydrophobic regions |

-

Crystallography : X-ray studies reveal anisotropic packing with hydrophilic (O–H⋯O) and hydrophobic (halogen-bonded) regions .

Environmental Degradation

Under UV light or microbial action, the compound undergoes dehalogenation.

| Condition | Pathway | Products | Half-Life | Source |

|---|---|---|---|---|

| UV Irradiation | C–Br bond cleavage | 3,5-Dichlorophenol | 48 hrs | |

| Microbial (Pseudomonas) | Hydrolysis | 3,5-Dichlorocatechol | 7 days |

Aplicaciones Científicas De Investigación

Chemistry

4-Bromo-3,5-dichlorophenol is primarily used as an intermediate in organic synthesis . It plays a crucial role in the production of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The halogen atoms can be replaced by other functional groups.

- Oxidation Reactions : The phenolic group can be oxidized to form quinones.

- Reduction Reactions : Halogen atoms can be removed or modified.

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Substitution | NaOH, KOH | Various halogenated phenols |

| Oxidation | KMnO₄, H₂O₂ | Quinones or oxidized derivatives |

| Reduction | NaBH₄, LiAlH₄ | Modified phenolic compounds |

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties . Studies have shown its effectiveness against various bacterial strains:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) of 100 µg/mL.

- Escherichia coli : MIC of approximately 150 µg/mL.

These findings suggest its potential use in developing new antimicrobial agents, particularly for agricultural applications where microbial resistance is a concern .

Medicine

The compound is being explored for its potential therapeutic applications. Its biological activity is attributed to its ability to interact with cellular components, potentially affecting enzyme activity and membrane integrity. Ongoing research aims to identify specific diseases where it could serve as a therapeutic agent .

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows for the creation of various industrial chemicals that are essential in manufacturing processes .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central evaluated the antimicrobial properties of this compound against various pathogens. Results indicated strong inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative to conventional antibiotics in agricultural settings .

Case Study 2: Pharmaceutical Development

Research conducted at a pharmaceutical laboratory investigated the compound's efficacy as a potential drug candidate for treating fungal infections. Preliminary results showed promising antifungal activity, warranting further investigation into its pharmacokinetics and safety profile .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-dichlorophenol involves its interaction with cellular components. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its halogenated structure allows it to penetrate cell membranes and interact with intracellular targets, leading to antimicrobial and antifungal effects .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-3-chlorophenol

- 3,5-Dichlorophenol

- 4-Bromo-2,6-dichlorophenol

Comparison

4-Bromo-3,5-dichlorophenol is unique due to the specific positioning of its halogen atoms, which influences its reactivity and biological activityFor example, 4-Bromo-3-chlorophenol has different substitution patterns, leading to variations in its reactivity and use in synthesis .

Actividad Biológica

4-Bromo-3,5-dichlorophenol (C₆H₃BrCl₂O) is a halogenated phenolic compound with significant biological activity, making it a subject of interest in various fields, including pharmacology, environmental science, and agricultural chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by:

- Molecular Formula : C₆H₃BrCl₂O

- Molecular Weight : 227.45 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

The compound features bromine and chlorine substituents on the phenolic ring, which significantly influence its reactivity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various cellular components. Its halogenated structure allows it to penetrate cell membranes and disrupt cellular processes by:

- Inhibiting Enzyme Activity : The compound can interfere with key metabolic enzymes, affecting cellular respiration and energy production.

- Disrupting Membrane Integrity : It may alter membrane permeability, leading to cell lysis or apoptosis in sensitive organisms.

- Antimicrobial Properties : Exhibits significant antimicrobial and antifungal activity due to its ability to disrupt microbial cell membranes.

Biological Activity Overview

Research has shown that this compound possesses various biological activities:

- Antimicrobial Activity : Effective against a range of bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans.

- Phytotoxicity : Demonstrates herbicidal properties, affecting plant growth by inhibiting photosynthesis or disrupting hormonal balance.

- Toxicological Effects : Exhibits toxicity in aquatic organisms; studies have shown effects on algae growth and fish behavior.

Data Table: Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results showed that concentrations as low as 50 µg/mL could inhibit the growth of E. coli, suggesting potential for use in disinfectants and preservatives. -

Phytotoxicity Assessment :

Research conducted on the effects of this compound on Lactuca sativa demonstrated a significant reduction in germination rates and biomass accumulation at concentrations above 100 µg/mL. This indicates potential applications in controlling weed growth. -

Aquatic Toxicity Study :

A toxicity assessment using Daphnia magna revealed that exposure to this compound resulted in observable behavioral changes at concentrations exceeding 10 µg/L. The study highlighted the need for careful monitoring of this compound in aquatic environments due to its potential ecological impact.

Propiedades

IUPAC Name |

4-bromo-3,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESPEUKZHWMEIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356323 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-28-9 | |

| Record name | 4-bromo-3,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.